6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine into quinoline structures often enhances their biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide typically involves multiple steps, including cyclization, fluorination, and sulfonation reactions. One common method involves the cyclization of an anthranilic acid derivative with a suitable aldehyde, followed by fluorination using a fluorinating agent such as Selectfluor. The sulfonamide group can be introduced via a reaction with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be a quinoline ketone.
Reduction: The major product would be an aminoquinoline.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted quinolines.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with its target, while the sulfonamide group can mimic natural substrates or inhibitors. This compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Sulfonamide derivatives: Compounds with a sulfonamide group that exhibit antibacterial activity.
Uniqueness
6-fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and sulfonamide groups, which confer enhanced biological activity and stability compared to other quinoline derivatives .
Biological Activity
6-Fluoro-4-hydroxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives, which have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H15FNO4S
- Molecular Weight : 353.36 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, with a focus on its potential as an anticancer agent and its effects on specific biological pathways.
Antitumor Activity
Research has indicated that quinoline derivatives exhibit significant antitumor activity. A study highlighted the structure-activity relationship (SAR) of several quinoline derivatives, showing that the presence of a fluorine atom at the 6-position enhances anticancer efficacy. The compound demonstrated moderate to high antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) cell lines .
Table 1: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
A549 | 2.5 | Moderate |
HT-29 | 1.8 | High |
MKN-45 | 3.0 | Moderate |
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in tumor growth and proliferation. In particular, it has been suggested that it acts as a multitargeted receptor tyrosine kinase inhibitor, affecting pathways crucial for cancer cell survival and proliferation .
Case Studies
- Case Study on Lung Cancer : A study evaluated the effects of various quinoline derivatives, including our compound, on lung cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis in A549 cells, suggesting its potential as a therapeutic agent in lung cancer treatment .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. The study reported a decrease in tumor weight by approximately 40% after four weeks of treatment .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of quinoline derivatives generally includes considerations of absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that this compound has favorable pharmacokinetic properties with moderate bioavailability.
However, toxicity assessments are crucial. Initial toxicity studies indicated that at therapeutic doses, the compound exhibited minimal adverse effects on vital organs in animal models .
Properties
Molecular Formula |
C16H12FN3O4S |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(4-sulfamoylphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12FN3O4S/c17-9-1-6-14-12(7-9)15(21)13(8-19-14)16(22)20-10-2-4-11(5-3-10)25(18,23)24/h1-8H,(H,19,21)(H,20,22)(H2,18,23,24) |
InChI Key |
BTRLTFNFWRONRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)S(=O)(=O)N |
Origin of Product |
United States |
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